3,5-Dimethylpyridine-N-oxide (CAS 3718-65-8) is a highly versatile heterocyclic N-oxide utilized primarily as a nucleophilic oxidation reagent, a structural directing ligand in coordination chemistry, and an activated precursor for active pharmaceutical ingredient (API) synthesis [1]. By incorporating methyl groups at the 3- and 5-positions, this compound strikes a precise balance between enhanced electron donation to the N-oxide moiety and the preservation of steric accessibility at the oxygen center [2]. For industrial and laboratory buyers, it serves as a critical intermediate in the synthesis of antiulcer pharmaceuticals, such as omeprazole derivatives, and acts as a highly crystalline, easily handled solid oxidant compared to its liquid isomers [3].
Substituting 3,5-dimethylpyridine-N-oxide with the unoxidized 3,5-dimethylpyridine completely eliminates the necessary ring activation required for downstream electrophilic substitutions, such as nitration at the 4-position, stalling API precursor synthesis[1]. Furthermore, attempting to substitute it with positional isomers like 2,6-lutidine N-oxide introduces severe steric hindrance at the N-O coordination site, drastically altering ligand binding kinetics and preventing effective oxygen-atom transfer in catalytic cycles [2]. Additionally, 2,6-lutidine N-oxide is a liquid at room temperature in its anhydrous form, which complicates precise stoichiometric handling, weighing, and storage compared to the highly stable, solid-state nature of the 3,5-isomer [3].
In the asymmetric allylation of benzaldehyde using chiral oxazoline N-oxide catalysts, the 3,5-lutidine N-oxide derivative outperforms the unsubstituted pyridine N-oxide analog. The electron-donating methyl groups at the 3 and 5 positions enhance the nucleophilicity of the N-oxide oxygen without blocking the coordination site, leading to tighter transition state coordination and higher enantiomeric excess [1].
| Evidence Dimension | Enantiomeric excess (ee) |
| Target Compound Data | 79% ee (using 3,5-lutidine N-oxide (S)-phenyl-glycinol derivative) |
| Comparator Or Baseline | 71% ee (using pyridine N-oxide analog) |
| Quantified Difference | 8% absolute increase in enantiomeric purity |
| Conditions | Allylation of benzaldehyde with allyl-trichlorosilane |
Buyers developing chiral catalysts should prioritize the 3,5-dimethyl scaffold to maximize enantiomeric purity in fine chemical synthesis.
When utilized as an oxygen atom transfer reagent for the oxidation of titanocene-ethylene complexes to titanocene-oxo species, 3,5-lutidine N-oxide demonstrates superior conversion efficiency compared to standard pyridine N-oxide. The modulated basicity of the 3,5-dimethyl substituted ring facilitates a more efficient oxygen transfer while remaining easily separable from the reaction mixture[1].
| Evidence Dimension | Isolated product yield |
| Target Compound Data | 84% yield of titanocene-oxo complex |
| Comparator Or Baseline | 80% yield with pyridine N-oxide |
| Quantified Difference | 4% higher isolated yield |
| Conditions | Oxidation of Cp*2Ti(CH2CH2) at room temperature |
Procuring 3,5-lutidine N-oxide directly improves throughput and isolated yields in the synthesis of high-value organometallic catalysts.
The physical state and hydration behavior of lutidine N-oxides vary significantly by isomer, directly impacting procurement and handling workflows. Anhydrous 3,5-dimethylpyridine N-oxide is a stable solid at room temperature that readily forms predictable, highly crystalline dihydrates and peroxosolvates. In contrast, the sterically hindered 2,6-lutidine N-oxide is a liquid at room temperature in its anhydrous state, requiring different handling protocols [1].
| Evidence Dimension | Physical state at room temperature |
| Target Compound Data | Solid (readily forms stable crystalline peroxosolvates) |
| Comparator Or Baseline | Liquid (anhydrous 2,6-lutidine N-oxide) |
| Quantified Difference | Phase difference (Solid vs. Liquid) |
| Conditions | Standard ambient temperature and pressure (anhydrous state) |
Solid-state materials reduce weighing errors, simplify storage, and are highly preferred for formulating stable solid oxidants.
The N-oxidation of 3,5-dimethylpyridine is a mandatory step for functionalizing the pyridine ring in pharmaceutical manufacturing. The N-oxide group donates electron density via resonance, activating the 2- and 4-positions for electrophilic attack. Without this N-oxide modification, the electron-deficient pyridine ring strongly resists nitration, making the unoxidized precursor unviable for downstream API synthesis[1].
| Evidence Dimension | Regioselective nitration capability |
| Target Compound Data | Enables high-yield nitration at the 4-position (e.g., 4-nitro-3,5-dimethylpyridine-1-oxide) |
| Comparator Or Baseline | Unoxidized 3,5-dimethylpyridine (resists electrophilic nitration) |
| Quantified Difference | Binary capability (Reactive vs. Unreactive) |
| Conditions | Standard electrophilic aromatic nitration (HNO3/H2SO4) |
This compound is an indispensable procurement requirement for synthesizing 4-substituted lutidine derivatives used in antiulcer APIs like omeprazole.
Directly following from its regioselective activation profile, 3,5-dimethylpyridine-N-oxide is the required starting material for producing 4-nitro-3,5-dimethylpyridine-1-oxide. This intermediate undergoes subsequent substitutions to form 4-methoxy or 4-chloro derivatives, which are critical building blocks for proton-pump inhibitors such as omeprazole [1].
Leveraging its 84% yield efficiency, this compound is the optimal stoichiometric oxidant for converting early transition metal-alkene complexes (like titanocene-ethylene) into reactive metal-oxo species. It provides a safer, higher-yielding, and more easily handled alternative to gaseous nitrous oxide or standard pyridine N-oxide [2].
Based on its superior enantioselectivity (up to 79% ee), 3,5-dimethylpyridine-N-oxide is highly recommended for synthesizing chiral oxazoline N-oxide ligands. These ligands are utilized in Lewis base-catalyzed asymmetric allylations and aldol reactions, where the 3,5-dimethyl substitution enhances the nucleophilicity of the oxygen donor[3].
Due to its ability to form stable, crystalline peroxosolvates and its solid state at room temperature, it is an excellent candidate for developing stable, weighable solid sources of hydrogen peroxide. This is highly relevant for controlled oxidation processes or the formulation of built-in antimicrobial preservatives [4].
Irritant